molecular formula C23H22N6O B071860 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine CAS No. 160522-92-9

4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine

Cat. No. B071860
M. Wt: 398.5 g/mol
InChI Key: ZYGJQIRCRHCOID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine, also known as PD173074, is a potent and selective inhibitor of fibroblast growth factor receptor 1 (FGFR1). It has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Mechanism Of Action

4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine exerts its anticancer effects by selectively inhibiting FGFR1, a receptor tyrosine kinase that plays a key role in cell proliferation, differentiation, and survival. By inhibiting FGFR1, 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine blocks the downstream signaling pathways that promote cancer cell growth and survival.

Biochemical And Physiological Effects

In addition to its anticancer effects, 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine has been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine has also been shown to have neuroprotective effects, which may have potential therapeutic applications in neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine has several advantages for use in lab experiments. It is a highly selective inhibitor of FGFR1, which reduces the risk of off-target effects. It is also a potent inhibitor, with an IC50 value in the low nanomolar range. However, 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine has some limitations for use in lab experiments. It is a relatively large and complex molecule, which may limit its solubility and bioavailability. It also has a relatively short half-life, which may require frequent dosing in in vivo experiments.

Future Directions

There are several potential future directions for research on 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine. One area of interest is the development of more potent and selective FGFR inhibitors based on the structure of 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine. Another area of interest is the investigation of the potential therapeutic applications of 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine in other diseases, such as neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine and its effects on downstream signaling pathways.

Synthesis Methods

The synthesis of 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine involves multiple steps and has been described in several research papers. The general method involves the condensation of 2-amino-4,5-dihydro-1H-imidazole with 2-methoxy-4-(4-nitrophenyl)phenol to form a key intermediate, which is then further reacted with 4-(4-amino-2-methoxyphenyl)pyrimidine-2-amine to yield the final product.

Scientific Research Applications

4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, prostate, and pancreatic cancer cells. 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.

properties

CAS RN

160522-92-9

Product Name

4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine

Molecular Formula

C23H22N6O

Molecular Weight

398.5 g/mol

IUPAC Name

4-[4-(4,5-dihydro-1H-imidazol-2-yl)-2-methoxyphenyl]-2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]pyrimidine

InChI

InChI=1S/C23H22N6O/c1-30-20-14-17(22-27-12-13-28-22)6-7-18(20)19-8-9-24-23(29-19)16-4-2-15(3-5-16)21-25-10-11-26-21/h2-9,14H,10-13H2,1H3,(H,25,26)(H,27,28)

InChI Key

ZYGJQIRCRHCOID-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2=NCCN2)C3=NC(=NC=C3)C4=CC=C(C=C4)C5=NCCN5

Canonical SMILES

COC1=C(C=CC(=C1)C2=NCCN2)C3=NC(=NC=C3)C4=CC=C(C=C4)C5=NCCN5

Other CAS RN

160522-92-9

synonyms

4-[4-(4,5-dihydro-1H-imidazol-2-yl)-2-methoxy-phenyl]-2-[4-(4,5-dihydr o-1H-imidazol-2-yl)phenyl]pyrimidine

Origin of Product

United States

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